![molecular formula C7H12ClNO3S B1447637 3-Thia-9-azabicyclo[3.3.1]nonane-3,3,7-trione hydrochloride CAS No. 1419101-38-4](/img/structure/B1447637.png)
3-Thia-9-azabicyclo[3.3.1]nonane-3,3,7-trione hydrochloride
Overview
Description
“3-Thia-9-azabicyclo[3.3.1]nonane-3,3,7-trione hydrochloride” is a chemical compound with the molecular formula C7H12ClNO3S . It has a molecular weight of 193.7 and appears as a white to yellow solid .
Physical And Chemical Properties Analysis
“3-Thia-9-azabicyclo[3.3.1]nonane-3,3,7-trione hydrochloride” is a white to yellow solid . and should be stored at refrigerator temperatures . The compound has a CAS Number of 1523572-09-9 .Scientific Research Applications
Medicinal Chemistry: Analgesic Development
This compound is a key intermediate in the synthesis of analgesic agents. Its bicyclic structure is similar to that found in many bioactive molecules, making it a valuable scaffold for developing new pain-relief medications. Researchers have explored its use in creating compounds with potential analgesic properties, aiming to develop drugs with fewer side effects than existing treatments .
Pharmacology: Antiarrhythmic Agents
In the field of pharmacology, derivatives of this compound have been investigated for their antiarrhythmic effects. The modification of its structure could lead to the development of novel treatments for cardiac arrhythmias, providing alternatives to current therapies .
Microbiology: Antibacterial Agents
The compound’s framework has been utilized to create new antibacterial agents. Its unique structure allows for the attachment of various functional groups, which can enhance its interaction with bacterial targets, potentially leading to effective treatments for bacterial infections .
Organic Synthesis: Catalysis
In organic synthesis, this compound can act as a catalyst or a reagent in various chemical reactions. Its bicyclic system may facilitate the greener oxidation of alcohols under aerobic conditions, contributing to more environmentally friendly chemical processes .
Neuropharmacology: Dopamine Transporter Blockers
The azabicyclo nonane moiety, present in this compound, is reported to exhibit high in vivo affinity and selectivity for dopamine transporter (DAT) blockers. This application is particularly relevant in the treatment of disorders such as depression and Parkinson’s disease .
Cardiovascular Research: Antithrombotic Activities
Compounds derived from this chemical structure have shown promise in cardiovascular research, particularly for their anti-platelet and antithrombotic activities. These properties are crucial in the prevention of thrombosis, which can lead to heart attacks and strokes .
Safety and Hazards
The safety information for “3-Thia-9-azabicyclo[3.3.1]nonane-3,3,7-trione hydrochloride” indicates that it has the following hazard statements: H302, H315, H319, H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
3,3-dioxo-3λ6-thia-9-azabicyclo[3.3.1]nonan-7-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3S.ClH/c9-7-1-5-3-12(10,11)4-6(2-7)8-5;/h5-6,8H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRHVGJXGARRDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CS(=O)(=O)CC(N2)CC1=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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